molecular formula C10H13F3O5 B1280440 Diethyl 2-(2,2,2-trifluoroacetyl)succinate CAS No. 94633-25-7

Diethyl 2-(2,2,2-trifluoroacetyl)succinate

Cat. No.: B1280440
CAS No.: 94633-25-7
M. Wt: 270.2 g/mol
InChI Key: VFUJVMLDXHUHOP-UHFFFAOYSA-N
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Description

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is an organic compound with the molecular formula C10H13F3O5. It is a pale-yellow to yellow-brown liquid and is known for its unique chemical properties due to the presence of trifluoromethyl and ester functional groups .

Scientific Research Applications

Diethyl 2-(2,2,2-trifluoroacetyl)succinate has several applications in scientific research:

Safety and Hazards

The safety data sheet for Diethyl 2-(2,2,2-trifluoroacetyl)succinate indicates that it may be harmful if swallowed and causes eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(2,2,2-trifluoroacetyl)succinate can be synthesized through the reaction of diethyl succinate with trifluoroacetic anhydride. The reaction typically involves the use of a base such as pyridine to facilitate the acylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(2,2,2-trifluoroacetyl)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 2-(2,2,2-trifluoroacetyl)succinate involves its interaction with molecular targets through its trifluoromethyl and ester groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules. The pathways involved often include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(2,2,2-trifluoroacetyl)succinate is unique due to the combination of trifluoromethyl and ester groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

diethyl 2-(2,2,2-trifluoroacetyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUJVMLDXHUHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463098
Record name Butanedioic acid, (trifluoroacetyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94633-25-7
Record name Butanedioic acid, (trifluoroacetyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g of diethyl succinate and 82 g of ethyl trifluoroacetate were mixed together and 13.2 g of sodium and 200 ml of ether were added over 5 minutes. The reaction medium was heated for 18 hours at 80° C., and then poured into 200 ml of iced 10N sulfuric acid. After decanting, drying and concentrating, the expected product was obtained which was used as is for the following step.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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